molecular formula C11H18N2O4Pt B116954 Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine CAS No. 103775-75-3

Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine

Katalognummer B116954
CAS-Nummer: 103775-75-3
Molekulargewicht: 437.4 g/mol
InChI-Schlüssel: XXUHLUDUCZQMDI-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine is a compound with the molecular formula C11H18N2O4Pt and a molecular weight of 437.4 g/mol. It is a nonnephrotoxic analogue of cisplatin currently undergoing clinical evaluation .


Synthesis Analysis

Carboplatin (cis diammine cyclobutane dicarboxylate platinum (II)) is a second-generation drug that is less toxic than cisplatin, allowing for high dosages . In the first stage, 1,3-Cyclobutane dicarboxylic acid, a key intermediate for the preparation of carboplatin, is synthesized in good yields using different methodologies to achieve high purity. Then, carboplatin is synthesized from the reaction of the prepared ligand with cisplatin .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclobutane ring with two carboxylate groups attached to the same carbon atom, a platinum(2+) ion, and a pyrrolidin-2-ylmethanamine group .


Chemical Reactions Analysis

The major route of elimination of this compound is renal, with 65% of the platinum administered being excreted in the urine within 24 hours, with 32% of the dose excreted as unchanged CBDCA .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 437.4 g/mol. It is a stable complex with a half-life of 37°; plasma, 30 hr, and urine (range), 20 to 460 hr .

Wissenschaftliche Forschungsanwendungen

Oncology: Anticancer Drug Development

The compound has been studied for its potential as a nonnephrotoxic analogue of cisplatin . It’s undergoing clinical evaluation for its pharmacokinetic properties, which include a stable complex formation and a significant renal excretion as unchanged CBDCA, making it a promising candidate for anticancer drug development .

Pharmacokinetics: Renal Function Impact

Research has shown that the compound’s pharmacokinetics are not dose-dependent and that its plasma clearance correlates with glomerular filtration rates . This suggests its safe application in patients with varying degrees of renal function, expanding its therapeutic window .

Chemotherapy: Side Effect Reduction

The compound’s stability and nonnephrotoxic nature suggest it could reduce the side effects commonly associated with platinum-based chemotherapy drugs . This could lead to improved patient quality of life during treatment.

Cancer Cell Line Studies: In Vitro Efficacy

Synthesized analogues of the compound have demonstrated potent anticancer activity in vitro against various cancer cell lines, including lung carcinoma (A549), ovarian carcinoma (SK-OV-3), and colon cancer cell (HT-29) lines . This highlights its potential for broad-spectrum anticancer applications.

Acute Toxicity: Comparative Analysis

Preliminary studies on the acute toxicity of the compound’s derivatives have shown a similar level of toxicity as carboplatin and lower toxicity than cisplatin in vivo . This indicates a safer profile for clinical use.

Water Solubility: Drug Formulation

The compound and its derivatives have been characterized by satisfactory water solubility . This property is crucial for drug formulation, as it facilitates the preparation of aqueous solutions for intravenous administration.

Wirkmechanismus

Target of Action

The primary targets of Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine are DNA molecules within the cell . The compound forms adducts with DNA, which activate several cellular processes that mediate the cytotoxicity of these platinum drugs .

Mode of Action

The compound interacts with its DNA targets by forming platinum-DNA adducts . These adducts cause changes in the DNA structure, which can interfere with DNA replication and transcription . This interaction leads to DNA damage, triggering cell-cycle checkpoints and arrest, DNA repair mechanisms, and ultimately cell death .

Biochemical Pathways

The compound affects several biochemical pathways. Upon entering the cell, it forms adducts with DNA, which activate pathways involved in DNA damage signaling . This leads to the activation of cell-cycle checkpoints, halting the cell cycle to allow for DNA repair . If the damage is too severe and cannot be repaired, the cell undergoes programmed cell death or apoptosis .

Pharmacokinetics

Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine exhibits biphasic decay with first-order kinetics . Following administration, plasma levels of total platinum and ultrafilterable platinum (free platinum) decay with half-lives of 98 minutes and 87 minutes respectively . The major route of elimination is renal, with 65% of the administered platinum being excreted in the urine within 24 hours . The plasma clearance of free platinum correlates positively with glomerular filtration rates .

Result of Action

The result of the compound’s action is the induction of cell death. By forming adducts with DNA, the compound causes DNA damage that leads to cell-cycle arrest and activation of DNA repair mechanisms . If the damage is too severe to be repaired, the cell undergoes apoptosis .

Action Environment

The action of Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine can be influenced by various environmental factors. For instance, the compound’s water solubility can affect its distribution within the body . Additionally, the compound’s stability in plasma and urine can impact its pharmacokinetics and overall efficacy .

Safety and Hazards

This compound is a nonnephrotoxic analogue of cisplatin currently undergoing clinical evaluation . It is less toxic than cisplatin, allowing for high dosages .

Zukünftige Richtungen

As a nonnephrotoxic analogue of cisplatin, this compound is currently undergoing clinical evaluation . The differences in the pharmacokinetics of cisplatin and CBDCA may explain why the latter complex is not nephrotoxic, suggesting potential for further development and use in clinical settings .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine can be achieved through a multi-step process that involves the formation of intermediate compounds. The first step involves the synthesis of cyclobutane-1,1-dicarboxylic acid, which is then converted to its corresponding acid chloride. The acid chloride is then reacted with pyrrolidin-2-ylmethanamine to form the amide intermediate. Finally, the platinum(2+) complex is added to the amide intermediate to form the desired compound.", "Starting Materials": [ "Butadiene", "Ozone", "Hydrogen peroxide", "Methanol", "Sodium hydroxide", "Thionyl chloride", "Pyrrolidin-2-ylmethanamine", "Platinum(2+) chloride" ], "Reaction": [ "Step 1: Butadiene is oxidized with ozone to form cyclobutane-1,1-diol.", "Step 2: Cyclobutane-1,1-diol is oxidized with hydrogen peroxide in the presence of methanol and sodium hydroxide to form cyclobutane-1,1-dicarboxylic acid.", "Step 3: Cyclobutane-1,1-dicarboxylic acid is converted to its corresponding acid chloride using thionyl chloride.", "Step 4: The acid chloride is reacted with pyrrolidin-2-ylmethanamine to form the amide intermediate.", "Step 5: Platinum(2+) chloride is added to the amide intermediate to form the desired compound, Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine." ] }

CAS-Nummer

103775-75-3

Produktname

Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine

Molekularformel

C11H18N2O4Pt

Molekulargewicht

437.4 g/mol

IUPAC-Name

cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine

InChI

InChI=1S/C6H8O4.C5H12N2.Pt/c7-4(8)6(5(9)10)2-1-3-6;6-4-5-2-1-3-7-5;/h1-3H2,(H,7,8)(H,9,10);5,7H,1-4,6H2;/q;;+2/p-2

InChI-Schlüssel

XXUHLUDUCZQMDI-UHFFFAOYSA-L

Isomerische SMILES

C1C[C@@H](NC1)CN.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2]

SMILES

C1CC(NC1)CN.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2]

Kanonische SMILES

C1CC(NC1)CN.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2]

Synonyme

1,1-cyclobutanedicarboxylato(2-aminomethylpyrrolidine)platinum(II)
2-aminomethylpyrrolidine(1,1-cyclobutanedicarboxylatato)platinum II
DW A 2114R
DWA 2114
DWA 2114R
DWA-2114
DWA-2114R

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.